alpha-Fenchol

説明

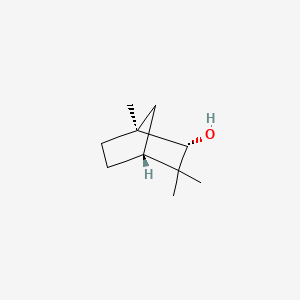

Alpha-Fenchol, also known as 1,3,3-trimethyl-2-norbornanol, is a monoterpenoid and an isomer of borneol. It is a colorless or white solid that occurs widely in nature. The naturally occurring enantiomer (1R)-endo-(+)-alpha-Fenchol is extensively used in perfumery due to its pleasant scent, which contributes to the characteristic aroma of basil .

準備方法

Alpha-Fenchol can be synthesized through several methods. One common synthetic route involves the reduction of fenchone using reagents such as ethyl magnesium bromide in a Grignard reaction or alcohol-sodium for reduction . Industrially, this compound can be produced from plant volatile oils, such as those from Spanish fennel, white spruce, and pine . Another method involves the catalytic isomerization and hydrolysis of alpha-Pinene and beta-Pinene using turpentine oil as the raw material and CHKC-4 as the catalyst, achieving a yield of over 50% with a purity of 99% .

化学反応の分析

Alpha-Fenchol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of this compound yields fenchone . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically produces ketones, while reduction can yield alcohols .

科学的研究の応用

Fragrance and Flavor Industry

Alpha-fenchol is widely used in the fragrance industry due to its pleasant odor, reminiscent of citrus and pine. It serves as a key ingredient in perfumes and scented products. Its ability to enhance the scent profile makes it valuable in creating complex fragrances.

- Use in Perfumes : this compound is often blended with other essential oils to produce floral and fruity fragrances. Its stability and compatibility with various aromatic compounds make it a preferred choice for perfumers.

- Flavoring Agent : In the food industry, this compound is utilized as a flavoring agent in beverages and confections, contributing to the overall taste experience.

Pharmaceutical Applications

This compound exhibits several biological activities that make it relevant in pharmaceuticals:

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing natural preservatives or antimicrobial agents for food and cosmetics .

- Insecticidal Activity : this compound has been explored for its insecticidal properties, particularly against agricultural pests. Its efficacy as a natural insect repellent positions it as a sustainable alternative to synthetic pesticides .

Environmental Applications

The compound's unique properties have led to its exploration in environmental applications:

- Hydrophobic Eutectic Solvents : this compound is used in the synthesis of hydrophobic eutectic solvents (HES) which have been shown to effectively extract valuable compounds from biomass, such as lutein from microalgae . These solvents offer lower viscosities and enhanced extraction efficiencies compared to traditional solvents.

- Bioremediation : Due to its biodegradability, this compound has potential applications in bioremediation efforts, particularly in cleaning up oil spills or other hydrocarbon pollutants.

Case Study 1: Extraction of Lutein Using Eutectic Solvents

A study focused on using this compound-based eutectic solvents for extracting lutein from microalgae demonstrated significant efficiency improvements over conventional methods. The results indicated that the extraction yield was enhanced by optimizing the solvent composition, showcasing this compound's role in sustainable extraction processes .

| Solvent Composition | Extraction Yield (%) |

|---|---|

| This compound + Dodecanoic Acid | 85% |

| This compound + 1-Dodecanol | 90% |

Case Study 2: Antimicrobial Properties

In a controlled laboratory setting, this compound was tested against various bacterial strains. The findings revealed that it inhibited bacterial growth effectively at concentrations as low as 0.5% (v/v), indicating its potential as a natural preservative .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.5% |

作用機序

The mechanism of action of alpha-Fenchol involves its interaction with various molecular targets and pathways. For example, it has been shown to improve autophagy and reduce senescence in neurons, potentially protecting against neuronal cell death and ameliorating Alzheimer’s disease-like pathologies in the brain . This compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

類似化合物との比較

Alpha-Fenchol is similar to other monoterpenoids such as borneol and isopinocampheol. it is unique in its specific structural configuration and the distinct aroma it imparts. Borneol, for instance, has a different arrangement of atoms, leading to variations in its chemical properties and applications . Other similar compounds include propargyl alcohol and beta-Fenchyl alcohol, which share some structural similarities but differ in their specific functional groups and reactivity .

This compound stands out due to its unique combination of chemical properties, biological activities, and industrial applications, making it a valuable compound in various fields of research and industry.

生物活性

Alpha-fenchol, a bicyclic monoterpenoid with the chemical formula CHO, is primarily recognized for its presence in various essential oils and its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory effects, antioxidant properties, and interaction with other compounds.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. It is a chiral compound, existing in two enantiomeric forms, which may influence its interaction with biological systems. The compound's physical properties include a boiling point exceeding 200 °C and low volatility, making it challenging to detect in gas-phase spectroscopy studies .

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. An in vitro study assessed its ability to inhibit protein denaturation, a key indicator of anti-inflammatory activity. The results indicated that this compound significantly inhibited protein denaturation across various concentrations:

| Concentration (μg/ml) | Percent Inhibition (%) |

|---|---|

| 31.25 | 180 |

| 62.50 | 300 |

| 125.00 | 720 |

| 250.00 | 1150 |

| 500.00 | 1350 |

| 1000.00 | 1400 |

The IC50 value for this compound was determined to be approximately 3.98 μg/ml, indicating potent anti-inflammatory effects when compared to the standard drug diclofenac sodium, which had an IC50 of 625 μg/ml .

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases. Studies have shown that this compound can exhibit antioxidant activity comparable to other known antioxidants, although specific quantitative data on its efficacy relative to other compounds are still emerging .

Interaction with Other Compounds

The biological activity of this compound can be influenced by its interactions with other compounds. For instance, research has explored the formation of binary complexes between this compound and camphor using vibrational and rotational jet spectroscopy. These studies reveal that chirality plays a significant role in the binding preferences of these compounds, potentially affecting their biological activities .

Case Studies and Research Findings

特性

IUPAC Name |

(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIHUHQCLTYTSF-MRTMQBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1)C([C@H]2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041205, DTXSID101014534 | |

| Record name | (-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-13-0, 14575-74-7 | |

| Record name | (-)-α-Fenchol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fenchol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-endo)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FENCHYL ALCOHOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ108AQX3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。